molecular formula C9H8F2O3 B143665 3-Difluoromethoxy-4-methoxy-benzaldehyde CAS No. 153587-11-2

3-Difluoromethoxy-4-methoxy-benzaldehyde

Cat. No. B143665
M. Wt: 202.15 g/mol
InChI Key: ZIOBKYXYQVFUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Difluoromethoxy-4-methoxy-benzaldehyde is not directly mentioned in the provided papers. However, the papers discuss various benzaldehyde derivatives with substitutions that may influence their physical, chemical, and optical properties. These derivatives include compounds with methoxy groups and other substituents such as chloro and dimethoxy groups .

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves reactions with different reagents under specific conditions. For instance, the synthesis of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine involves elemental analysis and characterization by spectroscopic methods . Another derivative, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl . The process of synthesizing 3,4,5-trimethoxy benzaldehyde includes a reaction with bromine, sodium methylate, and dimethyl sulfate in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, revealing a non-planar geometry stabilized by intramolecular hydrogen bonding . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined to be orthorhombic with specific cell dimensions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzaldehyde derivatives are crucial for determining their final structure and properties. The reaction conditions, such as the presence of catalysts and the pH of the reaction medium, play significant roles in the outcome of the synthesis . The intramolecular hydrogen bonding interactions observed in some derivatives influence the stability and reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic studies, including IR, NMR, and UV-visible spectroscopy, provide insights into the functional groups and bond interactions within the molecules . The nonlinear optical properties and the electric dipole moments of these compounds are investigated using computational methods, revealing their potential applications in materials science .

Scientific Research Applications

Catalytic Oxidation of Lignins

Catalytic oxidation of lignins into aromatic aldehydes such as vanillin and syringaldehyde is a significant application area, highlighting the role of specific aldehydes in the selective oxidation processes. This process involves understanding the influence of various factors like the nature of lignin, temperature, and mass transfer on the yield and selectivity towards desired aldehydes. Challenges such as high consumption of oxygen and alkali in the process are notable, with minimal research focused on optimizing these aspects. The review by Tarabanko and Tarabanko (2017) discusses these processes in detail, suggesting a potential area of application for compounds like 3-Difluoromethoxy-4-methoxy-benzaldehyde in the context of lignin oxidation to aromatic aldehydes (Tarabanko & Tarabanko, 2017).

Acidolysis Mechanism of Lignin Model Compounds

The acidolysis of lignin model compounds provides insights into the degradation pathways and the significance of specific functional groups in such processes. Yokoyama's (2015) work on dimeric non-phenolic β-O-4-type lignin model compounds showcases the differential mechanisms based on the presence of the γ-hydroxymethyl group, revealing the complexity of reactions and the role of intermediates like enol ether compounds. This suggests the relevance of understanding the structural implications of substituents like difluoromethoxy and methoxy groups in similar contexts (Yokoyama, 2015).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) represent a critical area of application for chemical compounds in the degradation of persistent organic pollutants. The study by Qutob et al. (2022) on the degradation of acetaminophen highlights the role of AOPs in environmental remediation, focusing on the kinetics, mechanisms, and by-products of degradation processes. This underscores the potential application of specific aldehydes in enhancing the efficiency of AOPs for treating water and soil contaminants (Qutob et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants presents another significant application. Husain and Husain (2007) review the efficiency of redox mediators in enhancing the degradation of recalcitrant compounds, offering a promising approach for the remediation of industrial effluents. This suggests a potential role for compounds like 3-Difluoromethoxy-4-methoxy-benzaldehyde in serving as or supporting redox mediators in such enzymatic treatment processes (Husain & Husain, 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P351, and P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-(difluoromethoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBKYXYQVFUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397607
Record name 3-Difluoromethoxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-4-methoxy-benzaldehyde

CAS RN

153587-11-2
Record name 3-Difluoromethoxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With vigorous stirring, chlorodifluoromethane is introduced into a mixture of 200 g of isovanillin, 6.7 g of benzyltrimethylammonium chloride, 314 g of 50% strength aqueous sodium hydroxide solution and 2 l of dioxane for approximately 2 h. The mixture is subsequently partitioned between ice-water and ethyl acetate, the organic phase is separated off, the aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure. To remove unreacted isovanillin, the oil is chromatographed over neutral silica gel using toluene. Evaporation of the eluate gives 249 g of 3-difluoromethoxy-4-methoxybenzaldehyde as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.